molecular formula C22H20FN3O4 B4746020 (5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4746020
M. Wt: 409.4 g/mol
InChI Key: HQSXCKMMFCEKOC-SFQUDFHCSA-N
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Description

The compound (5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule characterized by its unique structure, which includes a pyrimidine core substituted with a fluorinated benzylidene and a methoxyphenyl group

Properties

IUPAC Name

(5E)-5-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4/c1-30-16-7-5-15(6-8-16)26-21(28)17(20(27)24-22(26)29)12-14-4-9-19(18(23)13-14)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,24,27,29)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSXCKMMFCEKOC-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)N4CCCC4)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)N4CCCC4)F)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between urea and an appropriate β-diketone under acidic conditions.

    Introduction of Benzylidene Group: The benzylidene group is introduced via a Knoevenagel condensation reaction between the pyrimidine core and 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde in the presence of a base such as piperidine.

    Methoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and forming the corresponding dihydro derivative.

    Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, (5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has shown potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry

In industry, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of (5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific biological context, but common targets include kinases and transcription factors involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine

Uniqueness

Compared to these similar compounds, (5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its combination of a pyrimidine core with a fluorinated benzylidene and methoxyphenyl group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

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